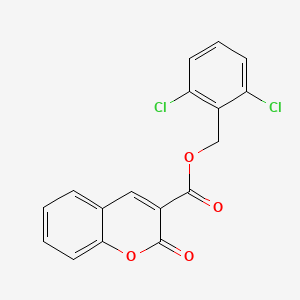
N-(2,3-dichlorophenyl)-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dichlorophenyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms, a nitro group, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 2,3-dichloroaniline with 2-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent quality and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivative.
Substitution: The chlorine atoms can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.
Major Products:
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile, products can include various substituted benzamides.
Scientific Research Applications
N-(2,3-Dichlorophenyl)-2-methyl-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors in the cell.
Comparison with Similar Compounds
N-(2,3-Dichlorophenyl)-2-nitrobenzamide: Similar structure but lacks the methyl group.
N-(2,3-Dichlorophenyl)-2-methylbenzamide: Similar structure but lacks the nitro group.
N-(2,3-Dichlorophenyl)-3-nitrobenzamide: Similar structure but the nitro group is in a different position.
Uniqueness: N-(2,3-Dichlorophenyl)-2-methyl-3-nitrobenzamide is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-9(4-2-7-12(8)18(20)21)14(19)17-11-6-3-5-10(15)13(11)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEHAMYLYDQCMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5722858.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5722862.png)
![(E)-N-{4-[ACETYL(METHYL)AMINO]PHENYL}-3-(2-CHLOROPHENYL)-2-PROPENAMIDE](/img/structure/B5722863.png)
![1-(2-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5722871.png)
![N-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]-N'-PHENETHYLTHIOUREA](/img/structure/B5722880.png)
![2-(4-nitro-1H-imidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5722886.png)
![4-{[(Thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B5722908.png)




![5,5-dimethyl-2-{[(4-methyl-1-piperidinyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5722955.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)

